12-Deoxywithastramonolide

説明

. This compound belongs to the class of withanolides, which are naturally occurring steroids. 12-Deoxywithastramonolide is known for its antioxidant and enzyme inhibitory properties .

準備方法

合成ルートと反応条件: 12-デオキシウィタストラモノライドの合成には、通常、Withania somniferaの根や葉からの抽出が含まれます。 抽出プロセスでは、通常、ヘキサン、クロロホルム、酢酸エチル、メタノールなどの溶媒が使用されます . 高速液体クロマトグラフィー(HPLC)は、化合物の同定と定量に使用されます .

工業生産方法: 12-デオキシウィタストラモノライドの工業生産には、最適化された溶媒抽出法を用いたWithania somniferaからの大規模抽出が含まれます。 このプロセスには、収量と純度を最大にするために、さまざまな組成の水性アルコール溶媒を使用することが含まれます .

化学反応の分析

反応の種類: 12-デオキシウィタストラモノライドは、酸化、還元、置換反応などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化反応は、制御された条件下で臭素や塩素などの試薬を使用して行うことができます。

主要な生成物: これらの反応から生成される主要な生成物には、12-デオキシウィタストラモノライドのさまざまな酸化、還元、または置換された誘導体が含まれ、それらはさらに生物活性について分析することができます .

4. 科学研究への応用

12-デオキシウィタストラモノライドは、幅広い科学研究への応用があります。

科学的研究の応用

Anticancer Activity

Research has demonstrated that 12-deoxywithastramonolide possesses anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell growth and survival.

- Case Study : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory activity by modulating cytokine production. It reduces tumor necrosis factor-alpha (TNF-α) levels while increasing interleukin-10 (IL-10) production, contributing to its therapeutic effects in inflammatory conditions.

- Research Findings : In animal models of inflammation, administration of this compound led to reduced inflammatory markers and improved clinical outcomes .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Study Insights : Experimental studies indicate that this compound can enhance neuronal survival under stress conditions, suggesting its potential utility in treating conditions like Alzheimer's disease .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for developing effective therapeutic protocols. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Findings : Research indicates that this compound is bioavailable when administered orally, with specific plasma concentrations achieved that correlate with its therapeutic effects .

Table 2: Summary of Pharmacokinetic Studies

| Study Type | Administration Route | Dosage | Key Findings |

|---|---|---|---|

| Animal Model | Oral | 25 mg/kg | Achieved C_max of 48 ng/mL |

| Isolated Compound Study | Intravenous | 10 mg/kg | C_max reached 85 ng/mL |

| Extract Study | Oral | 500 mg/kg | Multiple withanolides detected |

作用機序

12-デオキシウィタストラモノライドの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

抗酸化活性: フリーラジカルをスカベンジし、細胞の酸化ストレスを軽減します.

酵素阻害: この化合物は、特定の酵素を阻害し、それにより生化学的経路を調節します.

抗ウイルス活性: 研究によると、12-デオキシウィタストラモノライドは、重要なウイルスタンパク質に結合することにより、HIV-1の複製を阻害することができます.

6. 類似の化合物との比較

12-デオキシウィタストラモノライドは、ウィタノライドA、ウィタノン、ウィタフェリンA、27-ヒドロキシウィタノンなどの他のウィタノライドと比較されます . これらの化合物は、同様の構造的特徴を共有していますが、特定の生物活性と治療の可能性が異なります。 たとえば、ウィタフェリンAは、その強力な抗癌特性で知られていますが、12-デオキシウィタストラモノライドは、その抗酸化作用と酵素阻害作用でより注目されています .

類似の化合物のリスト:

- ウィタノライドA

- ウィタノン

- ウィタフェリンA

- 27-ヒドロキシウィタノン

- ウィタストラモノライド

- ウィタノサイド

類似化合物との比較

- Withanolide-A

- Withanone

- Withaferin-A

- 27-Hydroxywithanone

- Withastramonolide

- Withanoside

生物活性

Introduction

12-Deoxywithastramonolide (12-DWS) is a withanolide derived from the plant Withania somnifera, commonly known as ashwagandha. This compound has garnered significant attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 12-DWS, supported by data tables, case studies, and detailed research findings.

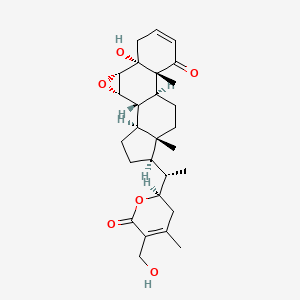

Chemical Structure and Properties

This compound is characterized by its unique steroidal lactone structure, which contributes to its biological effects. The molecular formula of 12-DWS is . Its structure includes multiple hydroxyl groups and a lactone ring, which are critical for its interaction with biological targets.

Pharmacokinetics

Pharmacokinetic studies have shown that 12-DWS exhibits variable plasma concentrations depending on the administration route and dosage. In a study involving healthy volunteers, the pharmacokinetic parameters were compared between a test product containing 12-DWS and a reference formulation. The results indicated that:

- Cmax (Maximum Concentration) : The geometric least square mean ratio for 12-DWS was found to be significantly higher in the test product compared to the reference (388.58%–542.86%).

- AUC (Area Under Curve) : The AUC0-t and AUC0-∞ values also demonstrated superior bioavailability for the test formulation, indicating enhanced absorption and longer retention in the body .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | GLSMR (90% CI) |

|---|---|---|---|

| Cmax (ng/ml) | 3.0701 ± 1.2617 | 0.6480 ± 0.3519 | 388.58%–542.86% |

| AUC0-t (hr·ng/ml) | 24.4951 ± 10.1607 | 2.2760 ± 1.1639 | 862.21%–1319.57% |

| AUC0-∞ (hr·ng/ml) | Not reported | Not reported | 741.92%–997.01% |

Antioxidant Activity

Research indicates that 12-DWS possesses significant antioxidant properties, which contribute to its therapeutic potential in various diseases characterized by oxidative stress. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

12-DWS has been shown to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property makes it a potential candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of 12-DWS. It has been observed to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : Research indicates that 12-DWS can significantly reduce the viability of various cancer cell lines.

- Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancerous cells.

- Anti-metastatic effects : Studies suggest that it may inhibit metastasis by affecting cellular adhesion and migration processes .

Neuroprotective Effects

Emerging evidence suggests that 12-DWS may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is thought to play a critical role in this protective effect.

Case Studies

- Clinical Trials on Healthy Volunteers : A recent clinical trial assessed the safety and pharmacokinetics of a formulation containing 12-DWS among healthy subjects aged between 23-42 years. The study reported no serious adverse events, indicating a favorable safety profile .

- In Vitro Studies on Cancer Cell Lines : Various in vitro studies have demonstrated that treatment with 12-DWS leads to significant reductions in cell viability in breast cancer and leukemia cell lines, supporting its potential as an anticancer agent.

特性

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMHXZWAKRDGG-MEBIVHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659533 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60124-17-6 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 12-deoxywithastramonolide and where is it found?

A1: this compound (12-DWS) is a naturally occurring withanolide, a class of steroidal lactones, primarily found in the roots of Withania somnifera (Ashwagandha) [, , , ]. It is considered one of the major bioactive constituents of this plant, which is widely utilized in traditional medicine [, , ].

Q2: How does 12-DWS exert its biological effects?

A2: While the exact mechanism of action for 12-DWS requires further investigation, research suggests that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine [, ]. This inhibitory activity on AChE suggests a potential role in addressing neurodegenerative diseases like Alzheimer's disease [, ]. Further studies indicate 12-DWS might also influence inflammatory pathways, potentially through interaction with IκB kinase β [].

Q3: Does 12-DWS demonstrate any anti-inflammatory properties?

A4: Research suggests that 12-DWS might contribute to the anti-inflammatory properties attributed to Withania somnifera extracts []. Studies have shown that 12-DWS, while less potent than withaferin A, another withanolide found in Ashwagandha, exhibits a certain level of inhibition against IκB kinase β, a key enzyme involved in the NFκB pathway, which plays a crucial role in inflammation [].

Q4: How does the structure of 12-DWS compare to other withanolides?

A5: While structurally similar to other withanolides, 12-DWS possesses unique features that contribute to its specific activity profile [, ]. Subtle differences in the functional groups and their spatial arrangement within the withanolide skeleton can significantly impact their binding affinities to target proteins and ultimately influence their biological activity [, ]. Further research is necessary to elucidate the detailed structure-activity relationship of 12-DWS.

Q5: What are the challenges in producing standardized extracts of Withania somnifera with consistent 12-DWS content?

A6: The production of standardized Withania somnifera extracts with consistent 12-DWS content faces challenges due to the natural variability of withanolide concentrations within the plant []. Factors such as environmental conditions, plant genetics, and extraction methods can all influence the final withanolide profile of the extract [, ].

Q6: Are there analytical methods available for quantifying 12-DWS in plant extracts?

A7: Yes, several analytical methods have been developed to identify and quantify 12-DWS in Withania somnifera extracts. High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a commonly employed technique []. Additionally, high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (HPLC-UV(DAD)-MS) offers a sensitive and specific approach for analyzing 12-DWS levels []. Another method utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) for rapid and accurate quantification [].

Q7: How is 12-DWS extracted from Withania somnifera?

A8: 12-DWS, along with other withanolides, is typically extracted from the dried roots of Withania somnifera using various solvents [, ]. The choice of solvent significantly influences the extraction efficiency of 12-DWS and other bioactive compounds []. Research suggests that aqueous alcoholic solutions and organic solvents like chloroform and ethyl acetate are effective in extracting 12-DWS [].

Q8: Are there any studies on the accumulation pattern of 12-DWS in different parts of Withania somnifera?

A9: Yes, studies have investigated the distribution of 12-DWS within Withania somnifera. Research indicates that while 12-DWS is primarily concentrated in the roots, it is also present in other parts of the plant, albeit at lower levels []. Interestingly, one study reported the highest accumulation of 12-DWS in leaves, followed by fruits, stems, and lastly, roots []. These findings suggest that different parts of the plant might possess varying levels of bioactivity.

Q9: What is the significance of bioassay-guided fractionation in studying 12-DWS?

A10: Bioassay-guided fractionation plays a crucial role in identifying and isolating bioactive compounds like 12-DWS from complex plant extracts []. This approach involves testing fractions of an extract for a specific biological activity, such as AChE inhibition, and subsequently separating and testing sub-fractions until the active compound is isolated []. This method allows researchers to pinpoint the specific compounds responsible for the observed biological effects.

Q10: Can the AChE inhibitory activity be used for the quality control of commercial Withania somnifera extracts?

A11: While HPLC analysis remains the standard method for quantifying withanolides in commercial Withania somnifera extracts, researchers propose using the AChE inhibition assay as a complementary biological standardization method []. This approach helps assess the bioactivity of the extracts and ensures consistency in their therapeutic potential.

Q11: How does soil moisture stress affect 12-DWS content in Withania somnifera?

A12: Studies have shown that soil moisture stress can significantly impact the growth and phytochemical composition of Withania somnifera []. While moderate stress may lead to higher root yield, severe stress can decrease the overall 12-DWS content in the roots []. This finding highlights the importance of optimal cultivation practices for maximizing the production of bioactive compounds like 12-DWS.

Q12: Are there any known somaclonal variants of Withania somnifera with altered 12-DWS production?

A13: Research has identified somaclonal variants of Withania somnifera exhibiting variations in their withanolide profiles, including altered 12-DWS production []. These variants, generated through tissue culture techniques, hold potential for developing cultivars with enhanced production of specific withanolides for pharmaceutical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。